molecular formula C39H56N6O5S B026026 Tirilazad mesylate CAS No. 110101-67-2

Tirilazad mesylate

Cat. No.: B026026
CAS No.: 110101-67-2
M. Wt: 721.0 g/mol
InChI Key: HPZOOQSXPMEJBV-ODCFVKFUSA-N
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Description

Tirilazad mesylate is a non-glucocorticoid, 21-aminosteroid that inhibits lipid peroxidation. It was developed to provide neuroprotective effects in conditions such as ischemic stroke, traumatic brain injury, spinal cord injury, and subarachnoid hemorrhage. The compound is known for its ability to scavenge free radicals and protect cellular membranes from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tirilazad mesylate involves the modification of the steroid molecule to remove glucocorticoid side effects and enhance free radical scavenging properties. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the structure was optimized to enhance its antioxidant capabilities .

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in public literature. The compound is produced under controlled conditions to ensure its purity and efficacy for clinical use .

Chemical Reactions Analysis

Types of Reactions: Tirilazad mesylate primarily undergoes antioxidant reactions, specifically inhibiting lipid peroxidation. This process involves the scavenging of free radicals that would otherwise attack cell membrane lipids .

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include iron-dependent lipid peroxidation inhibitors and free radical scavengers. The compound’s antioxidant properties are enhanced under conditions that promote the stabilization of cellular membranes .

Major Products Formed: The major products formed from the reactions involving this compound are stabilized cellular membranes and reduced levels of lipid peroxides. This results in decreased oxidative damage and improved cellular function .

Comparison with Similar Compounds

Tirilazad mesylate is part of a class of compounds known as 21-aminosteroids. Similar compounds include methylprednisolone and dexamethasone, which are also used for their anti-inflammatory and neuroprotective properties. this compound is unique in that it lacks glucocorticoid activity, reducing the risk of side effects associated with glucocorticoids . Other similar compounds include U74006 and U89678, which share similar antioxidant properties but differ in their specific applications and efficacy .

Conclusion

This compound is a potent neuroprotective agent with significant applications in the treatment of neurological disorders. Its ability to inhibit lipid peroxidation and protect cellular membranes makes it a valuable tool in both clinical and research settings. While similar compounds exist, this compound’s unique properties and reduced side effects make it a standout option in the field of neuroprotection.

Biological Activity

Tirilazad mesylate, a 21-aminosteroid, is primarily recognized for its neuroprotective properties, particularly in the context of traumatic brain injury and subarachnoid hemorrhage (SAH). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and relevant research findings.

This compound exhibits its biological activity through several key mechanisms:

  • Free Radical Scavenging : Tirilazad effectively scavenges oxygen free radicals, which are implicated in oxidative stress and cellular damage. This property is crucial in mitigating lipid peroxidation, a process that can lead to neuronal injury following trauma or ischemia .
  • Membrane Stabilization : The compound integrates into cell membranes, enhancing their stability and reducing permeability to harmful substances. This action helps preserve the integrity of the blood-brain barrier (BBB), particularly during acute injuries .
  • Neuroprotection : Tirilazad has demonstrated protective effects on neurons in various experimental models. It reduces neuronal death and preserves function by inhibiting lipid peroxidation and promoting cellular survival under stress conditions .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, particularly concerning head injuries and SAH.

Case Study: Head Injury Trial

A multicenter trial involving 1,120 patients assessed the efficacy of tirilazad in severe head injuries. Key findings include:

  • Patient Demographics : 85% of participants had severe head injuries (Glasgow Coma Scale [GCS] score 4-8).
  • Outcomes : No significant differences were observed in overall recovery rates between the tirilazad and placebo groups after six months. However, subgroup analysis indicated a potential reduction in mortality for males with severe head injury accompanied by SAH (34% mortality in the tirilazad group vs. 43% in the placebo group; p=0.026) .

Table 1: Summary of Clinical Trials on this compound

Study TypePopulation SizeDosageKey Findings
Multicenter Trial1,120Various dosagesNo overall improvement; reduced mortality in males with SAH
Phase III Trial9022 mg/kg or 6 mg/kg dailyNo significant difference in outcomes after SAH
Randomized Controlled Trial897Up to 6 mg/kg dailyDid not improve outcomes; well tolerated

Neuroprotective Effects

Research indicates that this compound effectively reduces BBB damage and enhances neuronal survival in preclinical models:

  • In animal studies involving SAH, administration of tirilazad significantly decreased BBB damage by up to 60.6% compared to vehicle controls .
  • The metabolite U-89678, formed from tirilazad, also exhibits similar neuroprotective effects, suggesting that both compounds contribute to the overall efficacy observed in clinical settings .

Limitations and Controversies

Despite its promising mechanisms and some positive results, this compound has faced scrutiny regarding its clinical effectiveness:

  • A Cochrane review concluded that while tirilazad shows neuroprotective effects in animal models of ischemic stroke, it does not improve outcomes in humans and may even worsen them .
  • Variability in trial results may stem from differences in patient demographics and treatment protocols across studies .

Properties

CAS No.

110101-67-2

Molecular Formula

C39H56N6O5S

Molecular Weight

721.0 g/mol

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid

InChI

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1

InChI Key

HPZOOQSXPMEJBV-ODCFVKFUSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Key on ui other cas no.

110101-67-2

Related CAS

111793-42-1 (mesylate:hydrate)
110101-66-1 (Parent)
75-75-2 (Parent)

Synonyms

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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